molecular formula C7H6N4O B5651433 N-(2-furylmethylene)-4H-1,2,4-triazol-4-amine

N-(2-furylmethylene)-4H-1,2,4-triazol-4-amine

Cat. No.: B5651433
M. Wt: 162.15 g/mol
InChI Key: ULWDENLECZLBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethylene)-4H-1,2,4-triazol-4-amine is a useful research compound. Its molecular formula is C7H6N4O and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 162.05416083 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Ni(II) and Zn(II) Schiff Base Complexes : N-(2-furylmethylene)-4H-1,2,4-triazol-4-amine has been used in the synthesis of Schiff base complexes with Ni(II) and Zn(II). These complexes were characterized using various spectroscopic methods and thermal studies, revealing their stability and potential applications in materials science (Patel & Patel, 2020).

Applications in Coordination Chemistry

  • One-Dimensional Chain-Like Ag(I) Complex : This compound has been used to form a one-dimensional chain-like Ag(I) complex, displaying interesting structural and fluorescence properties, relevant for material science and coordination chemistry applications (Sun et al., 2010).

Corrosion Inhibition and Biological Activity

  • Triazole Schiff Base Derivatives : Derivatives of this compound have been synthesized and assessed for their corrosion inhibition properties and biological activity. These findings indicate potential applications in corrosion protection and pharmaceutical research (Hassan et al., 2019).

Synthesis of Heterocycles

  • Regioselective Synthesis of 1,2,4-Triazoles : The compound has been used in a novel synthesis method for 1,2,4-triazoles, indicating its role in facilitating efficient and environmentally friendly synthetic routes for producing important heterocycles (Thorve et al., 2023).

Industrial Applications

  • Industrial Use of Amino-1,2,4-Triazoles : this compound is part of the broader family of 1,2,4-triazoles, which have significant industrial applications in agriculture, medicine, and material science (Nazarov et al., 2022).

Photochemical Properties

  • Photophysical Properties Study : Its derivatives have been synthesized and evaluated for their photochemical properties, suggesting potential applications in optical materials and medicinal chemistry (Guo et al., 2021).

Properties

IUPAC Name

1-(furan-2-yl)-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c1-2-7(12-3-1)4-10-11-5-8-9-6-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWDENLECZLBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-furylmethylene)-4H-1,2,4-triazol-4-amine
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N-(2-furylmethylene)-4H-1,2,4-triazol-4-amine
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N-(2-furylmethylene)-4H-1,2,4-triazol-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.